Pentaerythritol tetramethacrylate

Overview

Description

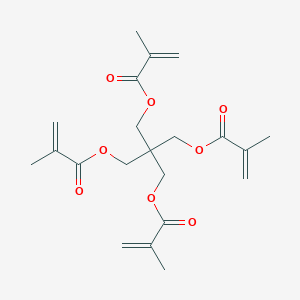

Pentaerythritol tetramethacrylate (PETMA) is a tetrafunctional methacrylate ester derived from pentaerythritol, a symmetrical polyol with four hydroxyl groups. Its molecular structure consists of a central carbon atom bonded to four methacrylate groups via ether linkages, giving it a highly branched and reactive configuration . This compound is synthesized through the esterification of pentaerythritol with methacrylic acid under controlled conditions, often catalyzed by acids or enzymes .

PETMA is widely utilized in polymer chemistry due to its ability to form crosslinked networks upon UV irradiation or thermal initiation. Key applications include:

- UV-curable coatings and inks: PETMA enhances hardness and chemical resistance in automotive and industrial coatings .

- PVC stabilizers: It improves thermal stability and reduces degradation in polyvinyl chloride (PVC) formulations .

- Dental resins and adhesives: Its high crosslinking density ensures durability in biomedical materials .

Preparation Methods

Acid-Catalyzed Esterification

The direct esterification of pentaerythritol with methacrylic acid using acid catalysts represents the most straightforward route. Sulfuric acid () or p-toluenesulfonic acid () are commonly employed to protonate the hydroxyl groups of pentaerythritol, facilitating nucleophilic attack by methacrylic acid.

Reaction Mechanism and Conditions

The reaction proceeds via a four-step esterification process:

2\text{OH)}4 + 4 \text{CH}2=\text{C(CH}3\text{)COOH} \xrightarrow{\text{H}^+} \text{C(CH}2\text{OOCCH}2\text{C(CH}3\text{)=CH}2\text{)}4 + 4 \text{H}2\text{O}

Key parameters include:

-

Molar ratio : A 1:4.2 stoichiometry of pentaerythritol to methacrylic acid ensures complete esterification .

-

Temperature : Maintained at 90–110°C to balance reaction rate and by-product formation .

By-Product Management

Partial esters (e.g., tri- or di-methacrylate derivatives) form due to steric hindrance. Azeotropic distillation with toluene or xylene removes water, shifting equilibrium toward PETMA . Post-synthesis, residual acid is neutralized with sodium carbonate (), and the product is purified via vacuum distillation (yield: 75–82%, purity: 92–95%) .

Steglich Esterification with Coupling Agents

For higher selectivity, carbodiimide-mediated esterification using -dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) avoids acidic conditions, minimizing polymerization of methacrylate groups .

Protocol Optimization

-

Reagents :

-

Procedure :

Reactants are stirred at 25°C for 4–6 hours. Reaction progress is monitored via liquid chromatography, targeting ≤0.45 molar ratio of unreacted methacrylic acid to partial esters . Post-reaction, -dicyclohexylurea (DCU) precipitates and is filtered. The organic phase is washed with and saturated , followed by solvent removal under vacuum .

Performance Metrics

-

Yield : 80–85%

-

Advantage : Suppresses oligomerization, ideal for applications requiring narrow molecular weight distributions .

Methacryloyl Chloride Route

PETMA synthesis via methacryloyl chloride () offers rapid kinetics but requires stringent moisture control.

Stepwise Synthesis

-

Chlorination : Methacrylic acid reacts with thionyl chloride ():

-

Esterification : Pentaerythritol reacts with methacryloyl chloride in pyridine:

Critical Parameters

-

Solvent : Anhydrous tetrahydrofuran () or dichloromethane.

-

Temperature : 0–5°C during chloride addition to prevent exothermic side reactions .

Enzymatic Catalysis

Emerging approaches utilize lipases (e.g., Candida antarctica Lipase B) for esterification under mild conditions .

Biocatalytic Procedure

-

Substrates : Pentaerythritol and vinyl methacrylate.

-

Solvent : tert-Butanol ().

Advantages and Limitations

-

Drawbacks : High enzyme cost and slower kinetics compared to chemical methods.

Industrial-Scale Production

Commercial PETMA synthesis employs continuous-flow reactors for enhanced efficiency:

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol tetramethacrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form cross-linked polymer networks.

Michael Addition: The methacrylate groups can participate in Michael addition reactions with nucleophiles such as amines.

Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield pentaerythritol and methacrylic acid.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.

Michael Addition: Amines such as ethylenediamine or diethylenetriamine are used as nucleophiles.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products

Polymerization: Cross-linked polymers with high mechanical strength and thermal stability.

Michael Addition: Adducts formed by the addition of amines to the methacrylate groups.

Hydrolysis: Pentaerythritol and methacrylic acid.

Scientific Research Applications

Polymer Chemistry

PETMA is primarily utilized as a monomer in the synthesis of cross-linked polymers and copolymers. Its tetrafunctional nature allows for the creation of highly cross-linked networks that exhibit superior mechanical properties and chemical resistance compared to those formed from monofunctional or difunctional monomers .

Biomedical Applications

- Dental Materials : PETMA is extensively used in the formulation of dental composites due to its excellent mechanical properties and biocompatibility. It contributes to the strength and durability of dental restorations .

- Bone Cements : The compound is also employed in bone cement formulations, providing structural integrity and stability in orthopedic applications.

- Hydrogels for Drug Delivery : PETMA is incorporated into hydrogels designed for drug delivery systems, facilitating controlled release mechanisms in tissue engineering .

Industrial Applications

- Coatings and Adhesives : In industrial settings, PETMA serves as a key ingredient in the production of coatings, adhesives, and sealants, offering enhanced mechanical properties and chemical resistance .

- Optoelectronic Devices : It is utilized in fabricating polymer-dispersed liquid crystal (PDLC) films that are integral to optoelectronic devices such as OLEDs and solar cells .

Case Study 1: Development of Biodegradable Networks

Research has demonstrated that PETMA can be used to create biodegradable poly(trimethylene carbonate) (PTMC) networks via gamma irradiation. These networks exhibited improved thermal stability and creep resistance, making them suitable for soft tissue engineering applications .

Case Study 2: Hydrogel Evaluation for Mucoadhesion

A study explored two types of hydrogels incorporating PETMA for evaluating mucoadhesive properties. One hydrogel exhibited good agreement with natural mucosa in terms of tensile strength, highlighting PETMA's potential in biomedical applications .

Mechanism of Action

The mechanism of action of pentaerythritol tetramethacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate groups in the compound can participate in free radical polymerization, leading to the formation of a three-dimensional polymer matrix. This cross-linked structure imparts high mechanical strength, thermal stability, and chemical resistance to the resulting polymer.

Comparison with Similar Compounds

Pentaerythritol Tetraacrylate (PETTA)

Key Differences : PETTA’s acrylate groups lack the methyl substituent present in PETMA, leading to faster curing but lower mechanical strength in cured polymers. PETMA’s methyl groups enhance hydrolytic stability, making it preferable for humid environments .

Pentaerythritol Tetranitrate (PETN)

Key Differences : PETN’s nitrate groups confer explosive and vasodilatory properties, whereas PETMA’s ester groups drive polymerization. PETN’s crystal structure is critical for its detonation sensitivity, unlike PETMA’s amorphous industrial use .

Pentaerythritol Tetrastearate (PETS)

Key Differences : PETS’s fatty acid esters make it edible and enzymatically degradable, unlike PETMA’s synthetic polymer applications.

Dipentaerythritol and Tripentaerythritol Derivatives

Key Differences : Larger pentaerythritol derivatives (e.g., dipentaerythritol) exhibit reduced solubility and specialized applications (e.g., explosives), contrasting with PETMA’s industrial versatility.

Data Tables

Table 1: Comparative Physical Properties

| Compound | Melting Point (°C) | Solubility (Water) | Molecular Weight (g/mol) |

|---|---|---|---|

| PETMA | <25 (liquid) | Insoluble | 488.5 |

| PETTA | -20 (liquid) | Insoluble | 452.5 |

| PETN | 141–142 | 0.01 g/L | 316.2 |

| PETS | 55–60 | <0.1 g/L | 1,200 |

Biological Activity

Pentaerythritol tetramethacrylate (PETMA) is a polyfunctional monomer widely used in the synthesis of various polymers, particularly in dental materials and coatings. Its biological activity is of significant interest due to its applications in biocompatible materials, particularly in dentistry and cosmetic formulations. This article examines the biological activity of PETMA, highlighting its properties, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and features four methacrylate groups attached to a pentaerythritol backbone. This structure contributes to its high reactivity, making it an effective cross-linking agent in polymerization processes.

Applications

1. Dental Materials:

PETMA is extensively used in dental applications due to its excellent mechanical properties and biocompatibility. It serves as a cross-linking agent in dental adhesives, composites, and sealants, enhancing their strength and durability.

2. Cosmetic Formulations:

In cosmetics, PETMA functions as a binder and skin-conditioning agent. It is included in formulations for hair conditioners and skin creams, providing emollient properties that improve skin texture and moisture retention .

Biological Activity

The biological activity of PETMA can be assessed through several parameters, including cytotoxicity, biocompatibility, and allergenicity.

Cytotoxicity Studies

Research indicates that PETMA exhibits low cytotoxicity when tested on various cell lines. A study evaluating the cytotoxic effects of different dental materials found that PETMA-containing composites had acceptable levels of cytotoxicity compared to traditional materials . The results are summarized in Table 1.

| Material | Cytotoxicity Level | Cell Line Used |

|---|---|---|

| PETMA Composite | Low | Human Dental Pulp Cells |

| Traditional Composite | Moderate | Human Dental Pulp Cells |

Biocompatibility

Biocompatibility studies are crucial for materials used in medical and dental applications. The Cosmetic Ingredient Review (CIR) panel concluded that pentaerythritol tetraesters, which include PETMA derivatives, are safe for use in cosmetics at specified concentrations .

Case Study: Dental Adhesives

A clinical study assessed the performance of PETMA-based dental adhesives compared to conventional adhesives. The findings indicated that PETMA-based adhesives showed superior bond strength and lower incidence of postoperative sensitivity .

Cross-Linking Efficiency

PETMA's effectiveness as a cross-linking agent has been demonstrated in various polymerization studies. For instance, it was shown that using benzoyl peroxide as an initiator with PETMA resulted in a high degree of gel formation at low concentrations, indicating its efficiency in producing cross-linked networks .

Safety Assessments

Safety assessments for PETMA highlight its low toxicity profile. The CIR expert panel reviewed multiple studies on pentaerythritol tetraesters and determined them safe for cosmetic use, with no significant adverse effects observed in repeated dose toxicity studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for pentaerythritol tetramethacrylate, and how do reaction conditions influence yield and purity?

PETMA is typically synthesized via acid-catalyzed esterification of pentaerythritol with methacrylic acid. Wei et al. (2007) optimized this process using sulfuric acid as a catalyst, achieving >90% yield under reflux at 90–100°C for 6–8 hours. Key parameters include strict control of water removal (to shift equilibrium toward ester formation) and inhibition of premature polymerization via hydroquinone . Alternative methods, such as microwave-assisted synthesis (Xie et al., 1999), reduce reaction time by 40% but require precise temperature modulation to avoid side reactions like oligomerization .

Q. Which characterization techniques are critical for verifying PETMA structure and purity?

Essential methods include:

- FTIR : Confirmation of ester carbonyl (C=O) at 1720 cm⁻¹ and methacrylate C=C at 1635 cm⁻¹ .

- ¹H NMR : Peaks at δ 5.6–6.3 ppm (methacrylate vinyl protons) and δ 4.2–4.4 ppm (methylene protons adjacent to ester groups) .

- DSC : Detection of glass transition temperature (Tg) shifts due to residual monomers or cross-linking byproducts .

Q. How does PETMA function as a cross-linker in polymer networks, and what factors dictate its efficiency?

PETMA’s tetrafunctional structure enables four reactive sites for radical polymerization, forming densely cross-linked networks. Its functionality (f = 8) significantly impacts the front factor in rubber elasticity models, as described by Sperling (2006): higher functionality increases cross-link density but may reduce segmental mobility, leading to brittle materials if unoptimized .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in PETMA-based network formation kinetics?

Discrepancies in polymerization rates (e.g., autoacceleration vs. diffusion-limited termination) are addressed via:

- Real-time FTIR : Monitors double-bond conversion to track reaction progress .

- Swelling studies : Quantify cross-link density using Flory-Rehner theory, correlating with mechanical properties .

- Controlled radical polymerization : Techniques like RAFT (reversible addition-fragmentation chain-transfer) mitigate spatial heterogeneity in networks .

Q. How does PETMA’s inclusion affect the thermal stability of UV-curable coatings?

PETMA enhances thermal resistance by forming rigid, aromatic-rich networks. Llorente et al. (2016) reported a 20–30°C increase in decomposition temperature (Td) for polyurethane acrylates cross-linked with PETMA compared to trimethylolpropane trimethacrylate. However, excessive PETMA (>15 wt%) induces phase separation, detectable via AFM or SAXS .

Q. What are the challenges in modeling PETMA’s phase behavior in multicomponent systems?

Current models (e.g., Peng-Robinson equation) struggle with PETMA’s high polarity and hydrogen-bonding capacity. Recent work highlights gaps in vapor-liquid equilibrium data for PETMA esters, necessitating experimental validation using static or dynamic methods (e.g., ebulliometry) .

Q. How can PETMA be tailored for biomedical applications, such as controlled drug delivery?

Star-shaped PETMA copolymers (e.g., PTDBA) synthesized via dithiobenzoate-mediated polymerization enable pH-responsive drug release. Hydrolytic degradation rates are tunable by adjusting cross-link density (tested via mass loss assays in simulated physiological conditions) .

Q. Methodological Notes

- Contradiction Analysis : Use statistical tools (e.g., Student’s t-test) to validate reproducibility in synthesis or degradation studies .

- Safety Protocols : PETMA requires storage in inert atmospheres to prevent radical-initiated polymerization; explosion-proof equipment is mandatory in large-scale reactions .

Properties

IUPAC Name |

[3-(2-methylprop-2-enoyloxy)-2,2-bis(2-methylprop-2-enoyloxymethyl)propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O8/c1-13(2)17(22)26-9-21(10-27-18(23)14(3)4,11-28-19(24)15(5)6)12-29-20(25)16(7)8/h1,3,5,7,9-12H2,2,4,6,8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBBDBRJXGILTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69453-22-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69453-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9062936 | |

| Record name | 2,2-Bis(((2-methyl-1-oxoallyl)oxy)methyl)-1,3-propanediyl bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3253-41-6 | |

| Record name | Tetramethylolmethane tetramethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3253-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol tetramethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(((2-methyl-1-oxoallyl)oxy)methyl)-1,3-propanediyl bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis[[(2-methyl-1-oxoallyl)oxy]methyl]-1,3-propanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITOL TETRAMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE63WHP23S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.